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Cat. No.: B1469644
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For Researchers, Scientists, and Drug Development Professionals

Foreword
The exploration of novel psychoactive compounds and their interactions with neuroreceptors is

a cornerstone of modern neuroscience and drug development. Among the vast landscape of

indole alkaloids and their analogs, aza-substituted tryptamines represent a compelling area of

research. By replacing a carbon atom with nitrogen in the indole ring, the physicochemical and

pharmacological properties of the parent tryptamine molecule can be significantly altered,

offering new avenues for therapeutic intervention. This guide provides a comprehensive

technical overview of 4-Azatryptamine dihydrochloride, a tryptamine analog with a nitrogen

atom at the 4-position of the indole nucleus, corresponding to the 1H-pyrrolo[3,2-b]pyridine ring

system.

This document is intended for researchers, scientists, and drug development professionals. It

delves into the chemical structure, synthesis, analytical characterization, and known biological

activities of 4-Azatryptamine. By providing detailed experimental insights and protocols, this
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guide aims to facilitate further investigation into this intriguing molecule and its potential

applications.

Chemical Identity and Physicochemical Properties
4-Azatryptamine, systematically named 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine, is a

heterocyclic compound that is an analog of the neurotransmitter serotonin and the psychedelic

compound tryptamine.[1] The introduction of a nitrogen atom at the 4-position of the indole ring

modifies the electron distribution and hydrogen bonding capabilities of the molecule, which can

influence its interaction with biological targets.[2] The dihydrochloride salt form enhances its

solubility in aqueous solutions, a desirable property for experimental studies.

Chemical Structure:

Figure 1. Chemical structure of 4-Azatryptamine Dihydrochloride.

Physicochemical Data Summary:

Property Value Source

IUPAC Name
2-(1H-pyrrolo[3,2-b]pyridin-3-

yl)ethanamine dihydrochloride
-

Molecular Formula C₉H₁₃Cl₂N₃ [3]

Molecular Weight 234.13 g/mol [3]

Appearance
Expected to be a crystalline

solid.
[3]

Solubility Soluble in water. -
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Synthesis and Purification
The synthesis of 4-azatryptamine typically involves the construction of the 1H-pyrrolo[3,2-

b]pyridine core followed by the introduction of the ethylamine side chain at the 3-position. While

a specific, detailed protocol for the dihydrochloride salt is not readily available in the public

domain, a general synthetic approach can be outlined based on established methods for

related azaindole derivatives.[2]

General Synthetic Pathway
A common strategy for the synthesis of 3-substituted 1H-pyrrolo[3,2-b]pyridines involves the

Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[2][4] A plausible route

to 4-azatryptamine is outlined below.
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Caption: A potential synthetic pathway for 4-Azatryptamine dihydrochloride.

Exemplary Step-by-Step Synthesis Protocol
(Hypothetical)
This protocol is a generalized procedure based on known indole and azaindole syntheses and

should be optimized for the specific target molecule.
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Step 1: Synthesis of 4-Azaindole

To a solution of 4-chloro-3-nitropyridine in an appropriate solvent (e.g., THF), add a vinyl

Grignard reagent at a low temperature (e.g., -78 °C).

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

The resulting intermediate is then subjected to a reductive cyclization, for example, using

iron powder in acetic acid or catalytic hydrogenation, to yield 4-azaindole.

Purify the 4-azaindole by column chromatography on silica gel.

Step 2: Introduction of the Side Chain

To a solution of 4-azaindole in a suitable solvent (e.g., diethyl ether), add oxalyl chloride at 0

°C to form the 3-glyoxylyl chloride derivative.

After the reaction is complete, evaporate the solvent and excess oxalyl chloride.

Dissolve the residue in a suitable solvent and add an excess of ammonia to form the

corresponding glyoxylamide.

Reduce the glyoxylamide using a strong reducing agent such as lithium aluminum hydride

(LiAlH₄) in an anhydrous solvent like THF to yield 4-azatryptamine.

Step 3: Formation of the Dihydrochloride Salt

Dissolve the purified 4-azatryptamine freebase in a suitable anhydrous solvent (e.g., diethyl

ether or methanol).

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an

anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
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Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum

to obtain 4-Azatryptamine dihydrochloride.

Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the

synthesized 4-Azatryptamine dihydrochloride. The following techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. While a specific

spectrum for 4-Azatryptamine dihydrochloride is not publicly available, the expected chemical

shifts can be predicted based on the structure and data from similar compounds. For instance,

the ¹H NMR spectrum of a related compound, 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-

yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride, shows

characteristic signals for the pyrrolo[2,3-b]pyridine ring system.[5]

Expected ¹H NMR (DMSO-d₆, 400 MHz) signals for 4-Azatryptamine dihydrochloride:

Aromatic protons on the pyrrolo[3,2-b]pyridine ring.

A singlet for the C2-H of the pyrrole ring.

Two triplets corresponding to the -CH₂-CH₂- of the ethylamine side chain.

A broad singlet for the -NH₂ protons, which may be shifted downfield due to protonation.

A broad singlet for the N-H of the pyrrole ring.

Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.

The IR spectrum of a tryptamine hydrochloride salt will typically show characteristic absorption

bands.[6]

Expected IR (KBr) absorption bands (cm⁻¹):

N-H stretching (pyrrole and ammonium): ~3400-3200 cm⁻¹ (broad)
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C-H stretching (aromatic and aliphatic): ~3100-2800 cm⁻¹

N-H bending: ~1620 cm⁻¹

C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

C-N stretching: ~1350-1000 cm⁻¹

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For 4-Azatryptamine, the protonated molecule [M+H]⁺ would be expected.

Expected Mass Spectrum Data:

[M+H]⁺ for C₉H₁₁N₃: Calculated m/z = 162.1031. The dihydrochloride salt will not be

observed directly in most mass spectrometry techniques.

Biological Activity and Mechanism of Action
The biological activity of 4-Azatryptamine is anticipated to be primarily mediated through its

interaction with serotonin (5-HT) and potentially dopamine (DA) receptors, given its structural

similarity to endogenous tryptamines and other psychoactive analogs.[7] The nitrogen atom at

the 4-position is expected to alter its receptor binding profile compared to tryptamine.

Expected Receptor Binding Profile
Based on studies of related tryptamine analogs, 4-Azatryptamine is likely to exhibit affinity for

various serotonin receptor subtypes, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[8]

[9] Its affinity for dopamine receptors is also a possibility that warrants investigation.[10] The

precise binding affinities (Ki or IC₅₀ values) would need to be determined experimentally.

Signaling Pathway
The interaction of 4-Azatryptamine with G-protein coupled receptors (GPCRs) like the 5-HT

receptors would initiate intracellular signaling cascades. For example, activation of the 5-HT₂A

receptor, a Gq/11-coupled receptor, would lead to the activation of phospholipase C (PLC),
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resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of intracellular calcium, a key second messenger.
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Click to download full resolution via product page

Caption: A generalized signaling pathway for a Gq-coupled 5-HT receptor activated by 4-

Azatryptamine.

Experimental Protocols
To characterize the biological activity of 4-Azatryptamine dihydrochloride, in vitro assays are

essential. The following are detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of 4-Azatryptamine for a specific

serotonin receptor subtype (e.g., 5-HT₂A) expressed in a cell line.[11][12]

Materials:

Cell membranes expressing the target receptor.

Radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors).

4-Azatryptamine dihydrochloride.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

96-well plates.

Filter mats (GF/B or GF/C).

Scintillation cocktail and counter.

Procedure:

Prepare dilutions: Prepare a series of dilutions of 4-Azatryptamine dihydrochloride in the

assay buffer.

Assay setup: In a 96-well plate, add in the following order:
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Assay buffer.

Cell membranes.

Radioligand at a concentration near its Kd.

Either buffer (for total binding), non-specific binding agent (for non-specific binding), or a

dilution of 4-Azatryptamine dihydrochloride.

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for

a sufficient time to reach equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to

separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a

scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of 4-Azatryptamine. Plot

the percentage of specific binding against the log concentration of the compound and fit the

data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value

using the Cheng-Prusoff equation.
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Caption: Workflow for a radioligand binding assay.

In Vitro Calcium Mobilization Assay Protocol
This functional assay measures the ability of 4-Azatryptamine to act as an agonist or

antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium levels.[13]

[14][15]

Materials:

HEK293 cells (or other suitable cell line) transiently or stably expressing the target receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

96- or 384-well black, clear-bottom plates.

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.

Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to

the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the

cells.

Compound Preparation: Prepare serial dilutions of 4-Azatryptamine dihydrochloride in the

assay buffer in a separate compound plate.

Assay Measurement:

Place both the cell plate and the compound plate into the fluorescence plate reader.

Establish a baseline fluorescence reading for each well.

The instrument will then automatically add the compound from the compound plate to the

cell plate.

Immediately begin kinetic measurement of the fluorescence signal over time. An increase

in fluorescence indicates an increase in intracellular calcium.

Data Analysis:

For agonist testing, measure the peak fluorescence response for each concentration of 4-

Azatryptamine. Plot the response against the log concentration and fit to a sigmoidal dose-

response curve to determine the EC₅₀ and Emax values.
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For antagonist testing, pre-incubate the cells with 4-Azatryptamine before adding a known

agonist. A decrease in the agonist-induced response indicates antagonist activity.

Conclusion and Future Directions
4-Azatryptamine dihydrochloride represents a valuable tool for exploring the structure-activity

relationships of tryptamine analogs at serotonin and other neuroreceptors. The introduction of a

nitrogen atom at the 4-position of the indole ring is a key modification that can significantly

impact its pharmacological profile. This guide provides a foundational understanding of its

chemical properties, a general synthetic approach, and detailed protocols for its biological

characterization.

Future research should focus on obtaining a high-resolution crystal structure of 4-

Azatryptamine dihydrochloride to understand its solid-state conformation. A detailed synthesis

and purification protocol with full analytical characterization, including NMR, IR, and MS data, is

essential for ensuring the quality of the compound used in biological studies. Furthermore, a

comprehensive receptor screening panel would provide a broader understanding of its

selectivity and potential off-target effects. In vivo studies will be crucial to elucidate its

pharmacokinetic and pharmacodynamic properties and to assess its potential behavioral

effects. The insights gained from such studies will contribute significantly to the ongoing efforts

to develop novel and more effective therapeutics for a range of neurological and psychiatric

disorders.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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